![molecular formula C12H13NO3 B1404441 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid CAS No. 1415720-53-4](/img/structure/B1404441.png)

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Overview

Description

Scientific Research Applications

Biologically Active Compounds of Plants

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic acid derivatives, have been studied for their biological activities. A literature review comparing structural differences among selected carboxylic acids, including benzoic acid, cinnamic acid, and others, revealed correlations between their structure and bioactivity. Rosmarinic acid exhibited the highest antioxidant activity. Antimicrobial properties varied depending on the microbial strain and experimental conditions, with certain acids showing significant activity. The presence of hydroxyl groups was noted to influence the cytotoxic potential of these molecules, highlighting the importance of structural features in determining biological activity (Godlewska-Żyłkiewicz et al., 2020).

Advanced Oxidation Processes for Environmental Applications

Degradation of Pharmaceutical Compounds

Studies on advanced oxidation processes (AOPs) have investigated the degradation of various pharmaceutical compounds, including their kinetics, mechanisms, and by-products. Research on acetaminophen degradation by AOPs, for instance, has provided insights into potential environmental applications for managing recalcitrant compounds. Identifying degradation pathways and assessing the biotoxicity of by-products are critical for understanding the environmental impact of these processes and improving treatment systems (Qutob et al., 2022).

Biological Activities and Health Implications

Benzoic Acid as a Food and Feed Additive

Research has shown that benzoic acid, used widely as an antibacterial and antifungal preservative in foods and feeds, can enhance growth and health by promoting gut functions. Studies utilizing piglets and porcine intestinal epithelial cells as models have indicated that appropriate levels of benzoic acid might improve gut functions through various mechanisms, including regulating enzyme activity and immunity, though excess administration could harm gut health (Mao et al., 2019).

properties

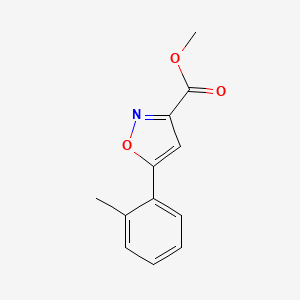

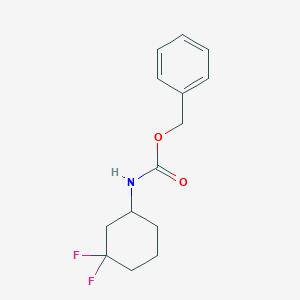

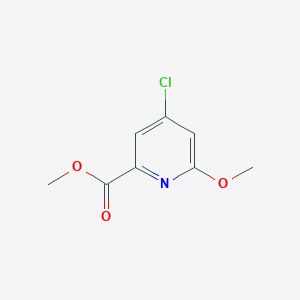

IUPAC Name |

3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(6-9(2)14)13-11-5-3-4-10(7-11)12(15)16/h3-7,13H,1-2H3,(H,15,16)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZENSVPIXIGPFQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)